1-(1-ethyl-5-(2-hydroxy-3-morpholinopropoxy)-2-methyl-1H-indol-3-yl)ethanone hydrochloride
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Overview
Description
1-(1-ethyl-5-(2-hydroxy-3-morpholinopropoxy)-2-methyl-1H-indol-3-yl)ethanone hydrochloride is a synthetic organic compound that belongs to the indole class of chemicals. This compound is characterized by its complex structure, which includes an indole core substituted with various functional groups, making it a molecule of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-ethyl-5-(2-hydroxy-3-morpholinopropoxy)-2-methyl-1H-indol-3-yl)ethanone hydrochloride typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Substitution Reactions: The ethyl and methyl groups are introduced via alkylation reactions using appropriate alkyl halides.
Attachment of the Hydroxy and Morpholinopropoxy Groups: These groups are introduced through nucleophilic substitution reactions. The hydroxy group can be added via hydroxylation, while the morpholinopropoxy group is typically introduced through a reaction with morpholine and an appropriate epoxide.
Final Hydrochloride Formation: The hydrochloride salt is formed by treating the free base with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring compliance with safety and environmental regulations. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: 1-(1-ethyl-5-(2-hydroxy-3-morpholinopropoxy)-2-methyl-1H-indol-3-yl)ethanone hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The morpholin
Properties
IUPAC Name |
1-[1-ethyl-5-(2-hydroxy-3-morpholin-4-ylpropoxy)-2-methylindol-3-yl]ethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O4.ClH/c1-4-22-14(2)20(15(3)23)18-11-17(5-6-19(18)22)26-13-16(24)12-21-7-9-25-10-8-21;/h5-6,11,16,24H,4,7-10,12-13H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTTHRLDACWOBEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C2=C1C=CC(=C2)OCC(CN3CCOCC3)O)C(=O)C)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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